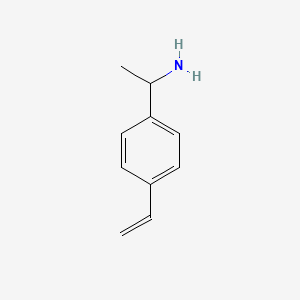

1-(4-Vinylphenyl)ethanamine

Übersicht

Beschreibung

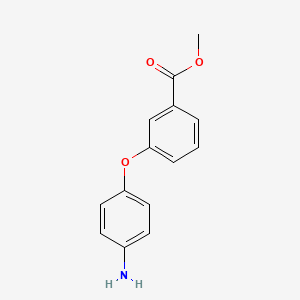

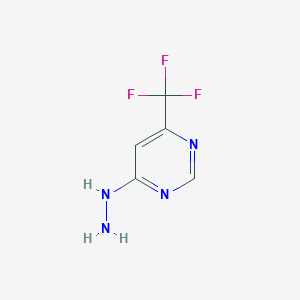

1-(4-Vinylphenyl)ethanamine is a chemical compound with the molecular formula C10H13N . It is also known by other names such as Benzenemethanamine, 4-ethenyl-.alpha.-methyl-, ®- (9CI) .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 147.217 Da and the monoisotopic mass is 147.104797 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 239.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.6±3.0 kJ/mol and the flash point is 99.5±8.5 °C . The molecule has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Catalytic Methods and Polymerization Initiators

1-(4-Vinylphenyl)ethanamine has applications in catalysis and polymerization. An example is its use in the formation of alkoxyamines from nitroxides and substituted styrenes, serving as unimolecular initiators for nitroxide-mediated radical polymerization (NMRP) (Bothe & Schmidt-naake, 2003). This process involves the synthesis of functionalized alkoxyamines and bisaminooxy compounds, which are essential for NMRP.

Ligand Synthesis and Complex Formation

The compound is also significant in the synthesis of ligands that form complexes with metals like ZnII and CuII. These complexes have chiral, pseudo C3-symmetric structures and are important in fields like chiroptical studies and Monte Carlo/stochastic dynamics simulations (Canary et al., 1998).

Chromatography and Separation Science

In separation science, this compound derivatives are used to create monolithic capillary columns for the separation of both low- and high-molecular-weight compounds. These columns are prepared through free radical polymerization and have applications in micro-HPLC for a wide range of analytes (Greiderer et al., 2009).

Block Copolymer Synthesis

The compound is also instrumental in synthesizing well-defined block copolymers. Functional alkoxyamines derived from this compound are used to prepare block copolymers like poly(hexamethylcyclotrisiloxane)-b-poly(styrene) and poly(norbornene)-b-poly(styrene) (Miura et al., 2003).

Photoreactive Polymers

Another application is in the development of photoreactive polymers. Derivatives of this compound, when irradiated, transform into compounds with specific properties useful in photopolymerization processes (Mosnáček et al., 2004).

Chemoselective Immobilization in Polymer Multilayers

This compound is also key in the synthesis of polymers for chemoselective immobilization in layer-by-layer multilayer construction. These polymers have functional group pairs that are critical in processes like oxime bond formation and are studied through techniques like UV/vis spectroscopy and atomic force microscopy (Lee et al., 2004).

Eigenschaften

IUPAC Name |

1-(4-ethenylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQOHNKBFDWGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)

![5-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3112800.png)

![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)